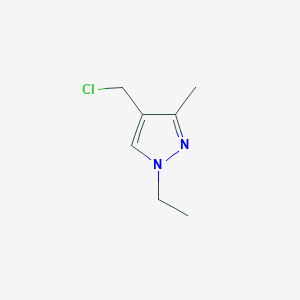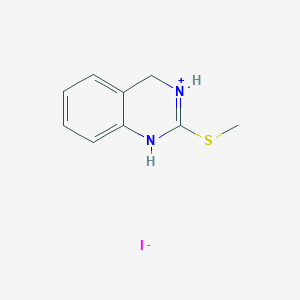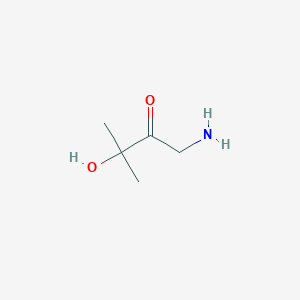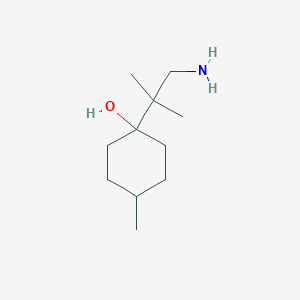
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a piperidine ring. This compound is part of the piperazine family, which is known for its wide range of biological and pharmacological activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
The synthesis of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired piperazine derivative . Another approach includes the ring opening of aziridines under the action of N-nucleophiles, followed by cyclization .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl halides or sulfonates are common reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of alkylated or arylated derivatives.
Scientific Research Applications
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
1-Methylpiperazine: Lacks the additional piperidine ring, resulting in different chemical properties and applications.
4-(2-Methylpiperidin-3-yl)piperazine: Similar but without the methyl group on the piperazine ring, affecting its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3/c1-10-11(4-3-5-12-10)14-8-6-13(2)7-9-14/h10-12H,3-9H2,1-2H3 |
InChI Key |
UAKYDNLGDDCENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)






![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)
![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)

